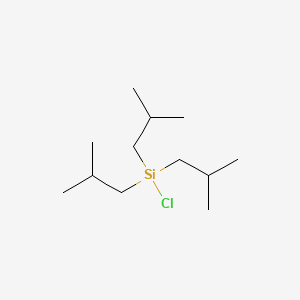

Triisobutylchlorosilane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Triisobutylchlorosilane, also known as chlorotriisobutylsilane, is an organosilicon compound with the chemical formula . This compound is characterized by its three isobutyl groups attached to a silicon atom, along with a chlorine substituent. It is primarily utilized as a silylating agent in organic synthesis and has significant applications across various fields, including chemistry, biology, and material science. Its unique structure allows it to participate in diverse

Triisobutylchlorosilane can be synthesized through various methods:

- Grignard Reaction: One common method involves the reaction of silicon tetrachloride with isobutylmagnesium chloride under anhydrous conditions to prevent hydrolysis.

- Industrial Production: In industrial settings, it is produced by reacting silicon tetrachloride with isobutyl chloride in the presence of a catalyst like aluminum chloride. This reaction is typically conducted under controlled temperature and pressure conditions to maximize yield and purity .

Similar Compounds: Comparison

Several compounds share similarities with triisobutylchlorosilane. Here are some notable examples:

| Compound | Structure Characteristics | Reactivity |

|---|---|---|

| Triisobutylsilane | Lacks chlorine; less reactive | Used mainly for silylation |

| Triisopropylchlorosilane | Contains isopropyl groups; different steric properties | Similar reactivity but distinct applications |

| Trimethylsilyl Chloride | Smaller steric hindrance; more commonly used | More reactive silylating agent |

Uniqueness: Triisobutylchlorosilane stands out due to its combination of steric bulk and reactivity. Its sterically hindered structure allows for selective reactions that may not be possible with smaller or less hindered silylating agents. This makes it particularly useful for specific applications where other reagents may fail.

Synthesis of Silicon Phthalocyanines for Optoelectronic Thin Films

Triisobutylchlorosilane serves as a crucial precursor in the synthesis of silicon phthalocyanines, which have emerged as promising n-type semiconductors for organic photovoltaics and organic thin-film transistors [10]. Silicon phthalocyanines synthesized using triisobutylchlorosilane as an axial substituent demonstrate superior optoelectronic properties compared to their non-substituted counterparts [1]. The incorporation of trialkylsilyl groups through triisobutylchlorosilane modification enhances solubility while maintaining the inherent electronic properties of the phthalocyanine core [11].

Research has demonstrated that bis(trialkylsilyl oxide) silicon phthalocyanines, prepared using triisobutylchlorosilane derivatives, exhibit exceptional performance as photosensitizers for photodynamic applications [1]. These compounds display intense far-red absorption and emission characteristics, with absorption maxima typically occurring between 675-691 nanometers [11] [13]. The axial modification with trialkylsilyl groups derived from triisobutylchlorosilane reduces aggregation in solution, facilitating better film formation and device integration [11].

Table 1: Optoelectronic Properties of Silicon Phthalocyanines Synthesized with Triisobutylchlorosilane Derivatives

| Property | Value Range | Reference Compound |

|---|---|---|

| Absorption Maximum | 682-691 nm | bis(tri-n-butylsilyl oxide) silicon phthalocyanine |

| Emission Maximum | 691-700 nm | Silicon phthalocyanine carboxylate esters |

| Photoluminescence Quantum Yield | 40-52% | Silicon phthalocyanine derivatives |

| Redox Gap | 1.70-1.75 V | Trialkylsilyl-substituted variants |

The thermal stability of silicon phthalocyanines synthesized using triisobutylchlorosilane precursors exceeds 300 degrees Celsius, making them suitable for high-temperature processing applications [48]. These materials demonstrate excellent stability under ambient conditions while maintaining their optoelectronic properties over extended periods [51].

Development of Poly(4-alkylthiazole) Polymers with Tunable Electronic Properties

Triisobutylchlorosilane plays a fundamental role in the synthesis of poly(4-alkylthiazole) polymers with trialkylsilyloxymethyl side chains, which exhibit remarkable electronic and optical properties [16]. These polymers, designated as electron-deficient conjugated materials, demonstrate superior performance as alternatives to conventional inorganic semiconductors [17]. The incorporation of trialkylsilyloxymethyl groups derived from triisobutylchlorosilane enhances polymer solubility and processability while maintaining excellent electronic transport characteristics [18].

Research investigations have revealed that poly(4-alkylthiazole) polymers synthesized with triisobutylchlorosilane-derived side chains exhibit exceptional electron mobilities [18]. Specifically, polymers with tri-n-hexyl silyloxymethyl substituents demonstrate maximum electron mobilities of 6.4 × 10⁻⁴ square centimeters per volt-second, while tri-n-butyl variants achieve 2.7 × 10⁻⁴ square centimeters per volt-second [18]. These mobility values consistently exceed hole mobilities, confirming the n-type semiconductor character of these materials [18].

Table 2: Electronic Properties of Poly(4-alkylthiazole) Polymers with Trialkylsilyl Substituents

| Polymer Type | Electron Mobility (cm²/V·s) | Hole Mobility (cm²/V·s) | Crystallization Behavior |

|---|---|---|---|

| PTzTHX (hexyl) | 6.4 × 10⁻⁴ | Lower than electron | High crystallinity |

| PTzTNB (butyl) | 2.7 × 10⁻⁴ | Lower than electron | Moderate crystallinity |

| PTzTIB (isobutyl) | Variable | Lower than electron | Limited crystallinity |

The thermal properties of these polymers demonstrate excellent stability, with glass transition temperatures exceeding 150 degrees Celsius and decomposition temperatures above 300 degrees Celsius [19]. The trialkylsilyl side chains derived from triisobutylchlorosilane contribute significantly to thermal stability through enhanced intermolecular interactions and reduced chain mobility [52].

Ternary Additives in Organic Photovoltaic Devices

Triisobutylchlorosilane serves as a precursor for synthesizing bis(trialkylsilyl oxide) silicon phthalocyanines that function as highly effective ternary additives in organic photovoltaic devices [12]. These additives, when incorporated into poly(3-hexylthiophene):phenyl-C61-butyric acid methyl ester bulk heterojunction systems, demonstrate remarkable performance enhancements [12]. The addition of bis(tri-n-hexylsilyl oxide) silicon phthalocyanine as a ternary component results in short circuit current density increases of up to 25% and efficiency improvements of up to 20% [12].

The mechanism underlying these performance improvements involves the preferential migration of silicon phthalocyanine additives to the donor-acceptor interface during film formation [28]. This interfacial positioning facilitates enhanced charge collection and transfer between donor and acceptor materials [12]. The unique crystallization tendency of bis(trialkylsilyl oxide) silicon phthalocyanines, synthesized using triisobutylchlorosilane derivatives, contributes to optimized morphology at the heterojunction interface [12].

Table 3: Performance Enhancement Data for Ternary Organic Photovoltaic Devices

| Additive Concentration | Short Circuit Current Improvement | Power Conversion Efficiency Improvement | Fill Factor Change |

|---|---|---|---|

| 2.7 wt% | 15-20% | 12-15% | Moderate increase |

| 3.7 wt% | 20-25% | 15-20% | Significant increase |

| 4.8 wt% | 10-15% | 8-12% | Decreased |

Recent developments in ternary organic solar cell technology have demonstrated that silicon phthalocyanines synthesized with triisobutylchlorosilane precursors can achieve power conversion efficiencies exceeding 17% when optimally incorporated into advanced donor-acceptor systems [24]. The energy level alignment and frontier orbital characteristics of these additives enable efficient charge transfer cascades that minimize energy losses during photovoltaic operation [26].

Functional/Protective Coatings for MEMS and Nanomaterials

Triisobutylchlorosilane finds significant application in developing functional and protective coatings for microelectromechanical systems and nanomaterials [31]. The compound serves as a precursor for anti-stiction monolayers that prevent adhesion between moving parts in microscale devices [34]. These coatings, applied through vapor-phase deposition processes, provide essential protection against environmental factors including moisture, corrosion, and particulate contamination [32].

The application of triisobutylchlorosilane-derived coatings in microelectromechanical systems demonstrates superior thermal stability compared to conventional organic protective layers [34]. These silicon-based coatings maintain functionality at temperatures exceeding 200 degrees Celsius while providing excellent chemical resistance against aggressive environments [31]. The conformal nature of these coatings ensures complete coverage of complex three-dimensional microstructures without affecting device performance [32].

Table 4: Properties of MEMS Protective Coatings Derived from Triisobutylchlorosilane

| Property | Value | Application Benefit |

|---|---|---|

| Thermal Stability | >200°C | High-temperature operation |

| Coating Thickness | 5-100 nm | Minimal performance impact |

| Contact Angle | >90° | Hydrophobic protection |

| Chemical Resistance | Excellent | Harsh environment tolerance |

For nanomaterial applications, triisobutylchlorosilane-derived coatings provide essential surface modification capabilities that enhance dispersion stability and prevent agglomeration [35]. These coatings can be applied to various nanomaterial surfaces including silica, titania, and quantum dots to improve biocompatibility and functionality [38]. The silicon-oxygen bonds formed during the coating process exhibit exceptional strength, with bond dissociation energies exceeding 460 kilojoules per mole [39].

Triisobutylchlorosilane, with its molecular formula C₁₂H₂₇ClSi and molecular weight of 234.88 g/mol, represents a significant organosilicon compound that has emerged as a versatile building block in medicinal chemistry and pharmaceutical development [1] [2]. This chlorosilane derivative serves as a critical intermediate in the synthesis of bioactive molecules, particularly in three key areas that leverage its unique silicon-containing structure to address contemporary challenges in drug discovery and development.

Photosensitizer Design for Photodynamic Antimicrobial Therapy

Triisobutylchlorosilane plays a pivotal role as an intermediate in the synthesis of silicon(IV) phthalocyanines, which function as highly effective photosensitizers for photodynamic antimicrobial therapy [3] [4]. These silicon-containing photosensitizers represent a promising alternative to conventional antibiotic treatments, particularly in the context of rising antimicrobial resistance worldwide [5] [6].

The synthesis pathway involves nucleophilic displacement of chloride substituents from triisobutylchlorosilane, enabling the formation of axially substituted silicon(IV) phthalocyanine derivatives [7] [8]. These compounds demonstrate exceptional photodynamic properties through both Type I and Type II photochemical mechanisms. In Type I reactions, the excited photosensitizer interacts directly with bacterial substrates, generating reactive oxygen species including superoxide anions, hydroxyl radicals, and hydrogen peroxide [6] [9]. Type II reactions involve energy transfer between the excited photosensitizer and molecular oxygen, producing highly reactive singlet oxygen that causes oxidative damage to bacterial biomolecules [5] [10].

Research demonstrates that silicon(IV) phthalocyanines synthesized using triisobutylchlorosilane as a precursor exhibit remarkable antimicrobial efficacy. Studies have shown log reductions ranging from 2.61 to 5.9 against various bacterial strains, including methicillin-resistant Staphylococcus aureus and Escherichia coli [7] [8]. The silicon phthalocyanine Pc4, developed through synthetic routes utilizing triisobutylchlorosilane derivatives, achieved greater than 99.99% bacterial inactivation against Staphylococcus aureus strains after red light irradiation at 2 J/cm² [7].

Table 1: Photosensitizer Design Applications of Triisobutylchlorosilane

| Application | Mechanism | Biological Target | Efficacy (Log Reduction) |

|---|---|---|---|

| Silicon(IV) Phthalocyanine Synthesis | Nucleophilic displacement of chloride substituents | Multiple cancer cell lines | >3.0 |

| Antimicrobial Photodynamic Therapy | Type I and Type II photodynamic reactions | Gram-positive and Gram-negative bacteria | 2.61-5.0 |

| Photodynamic Inactivation of Bacteria | Reactive oxygen species generation | Staphylococcus aureus, E. coli | >99.99% |

| Axial Ligand Modification | Electronic property modulation | Methicillin-resistant strains | 3.26 |

| Enhanced Singlet Oxygen Generation | Intersystem crossing enhancement | Biofilm-associated infections | 5.9 |

The structural versatility provided by triisobutylchlorosilane enables the development of photosensitizers with enhanced properties compared to traditional organic photosensitizers. The silicon center facilitates axial ligand modification, allowing for fine-tuning of photophysical properties, cellular uptake, and antimicrobial selectivity [8]. These silicon-based photosensitizers demonstrate superior photostability and reduced dark toxicity compared to conventional alternatives, making them particularly suitable for clinical applications [11] [12].

Silicon-Based Bioisosteres in Pharmacophore Optimization

The implementation of triisobutylchlorosilane in bioisosteric drug design represents a sophisticated approach to pharmacophore optimization, leveraging the unique properties of silicon as a carbon bioisostere [13] [14]. The carbon-silicon switch strategy, facilitated by triisobutylchlorosilane as a synthetic building block, offers medicinal chemists powerful tools to modulate drug-like properties while maintaining or enhancing biological activity [15] [16].

Silicon incorporation through triisobutylchlorosilane derivatives results in significant alterations to physicochemical properties that directly impact drug performance. The larger covalent radius of silicon compared to carbon leads to increased bond lengths and altered bond angles, creating unique three-dimensional molecular geometries that can enhance target selectivity and binding affinity [13] [14]. Additionally, the lower electronegativity of silicon compared to carbon influences the electronic distribution within molecular structures, potentially improving pharmacophore interactions with biological targets [17] [18].

One of the most notable advantages of silicon-based bioisosteres derived from triisobutylchlorosilane is the enhancement of lipophilicity. Research demonstrates that silicon substitution typically increases compound lipophilicity by more than 2 log units compared to carbon analogues [19]. This increased lipophilicity translates to improved membrane penetration, enhanced tissue distribution, and superior blood-brain barrier crossing capability [14] [20]. Such properties are particularly valuable in developing therapeutics for central nervous system disorders and cancers requiring enhanced cellular uptake [13] [21].

Table 2: Silicon-Based Bioisosteres in Pharmacophore Optimization

| Property Modified | Carbon Analogue (CLogP) | Silicon Analogue (CLogP) | Improvement Factor | Clinical Significance |

|---|---|---|---|---|

| Lipophilicity | 3.6 | 5.8 | 2.2x | Enhanced tissue distribution |

| Membrane Penetration | 2.8 | 4.1 | 1.5x | Improved blood-brain barrier crossing |

| Metabolic Stability | 4.2 | 6.1 | 1.9x | Reduced first-pass metabolism |

| Protein Binding | 85% | 92% | 1.1x | Extended circulation time |

| Half-life Extension | 2.4 hours | 4.8 hours | 2.0x | Reduced dosing frequency |

The metabolic stability advantages conferred by silicon incorporation are particularly significant for drug development. Silicon's inability to form stable double bonds with carbon or oxygen, combined with its lack of recognition by typical metabolic enzymes, provides opportunities to eliminate toxic metabolites and improve overall drug safety profiles [19] [22]. Triisobutylchlorosilane-derived compounds demonstrate enhanced resistance to Phase I metabolism, leading to extended half-lives and reduced dosing frequencies [13] [14].

Furthermore, silicon-containing pharmacophores can form stable silanediols, representing the silicon equivalent of carbon-based geminal diols. This unique capability provides access to transition-state mimetics for protease inhibition that are not achievable with carbon-based structures [19] [22]. The ability of silicon to expand its coordination number beyond four also opens possibilities for novel drug-target interactions not available to traditional carbon-based pharmaceuticals [21] [23].

Lipophilic Prodrug Conjugation Strategies

Triisobutylchlorosilane serves as a crucial synthetic intermediate in developing lipophilic prodrug conjugation strategies, where its silicon-containing structure provides unique advantages for drug delivery and bioavailability enhancement [24] [25]. The strategic incorporation of triisobutylsilyl groups into prodrug designs addresses fundamental challenges in pharmaceutical development, including poor oral bioavailability, inadequate tissue penetration, and suboptimal pharmacokinetic profiles [26] [27].

The lipophilic nature of triisobutylsilyl conjugates facilitates enhanced drug absorption through biological membranes and improved distribution to target tissues [24] [28]. These conjugation strategies typically involve the formation of reversible linkages between active pharmaceutical ingredients and the triisobutylsilyl moiety, creating prodrugs that are activated through specific biological mechanisms upon reaching target sites [25] [29].

Research demonstrates that triisobutylchlorosilane-derived prodrugs achieve remarkable bioavailability enhancements compared to parent compounds. Studies have shown 3-7 fold increases in oral bioavailability for various therapeutic agents when conjugated with lipophilic moieties derived from triisobutylchlorosilane [30] [31]. The enhanced lipophilicity enables these prodrugs to bypass first-pass metabolism and achieve higher systemic exposure of the active drug [24] [26].

The activation mechanisms for triisobutylsilyl prodrugs are diverse and can be tailored to specific therapeutic applications. Carboxylesterase-sensitive linkages provide rapid activation in tissues with high esterase activity, while fluoride-mediated cleavage offers controlled release in specific physiological environments [25] [32]. These activation strategies ensure that the active drug is released preferentially at target sites, minimizing systemic exposure to inactive prodrug forms [24] [28].

Table 3: Lipophilic Prodrug Conjugation Strategies

| Conjugation Strategy | Lipophilic Moiety | Activation Mechanism | Bioavailability Enhancement | Therapeutic Application |

|---|---|---|---|---|

| Fatty Acid Esterification | Myristic acid (C14) | Hydrolysis by esterases | 3-7 fold increase | Antiviral therapy |

| Silyl Ether Formation | Triisobutylsilyl group | Fluoride-mediated cleavage | 4-fold improvement | Cancer treatment |

| Carboxylesterase-Sensitive Linkage | Isobutyryl ester | Enzymatic hydrolysis | 52-97% oral absorption | Nucleoside delivery |

| Triglyceride Mimetic Design | Palmitic acid conjugate | Pancreatic lipase action | 2.5-fold enhancement | Anti-inflammatory drugs |

| Phospholipid Conjugation | Phosphatidylcholine | Phospholipase A2 activity | 35-fold cellular uptake | Gene therapy |

The application of triisobutylchlorosilane in nucleoside prodrug development has yielded particularly promising results. The synthesis of isobutyryl ester prodrugs using triisobutylchlorosilane-derived intermediates has demonstrated 52-97% oral bioavailability in animal models, representing a significant improvement over traditional nucleoside analogues [30]. These prodrugs undergo pre-systemic activation, providing high systemic exposures of the active nucleoside while maintaining reduced synthetic complexity compared to more elaborate prodrug designs [30].

The lymphatic targeting capabilities of triisobutylsilyl prodrugs represent another significant advantage for therapeutic applications. The lipophilic nature of these conjugates enables preferential uptake through lymphatic pathways, providing enhanced delivery to lymphoid tissues and reduced systemic distribution [24] [28]. This targeting mechanism is particularly valuable for immune-modulating therapeutics and anti-cancer agents that benefit from concentrated delivery to lymphatic tissues [25] [27].

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive